2-(4-(cyclopentanecarboxamido)phenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide
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Description
The compound “2-(4-(cyclopentanecarboxamido)phenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide” is a complex organic molecule. It contains a phenyl ring (a cyclic group of six carbon atoms with alternating single and double bonds), a cyclopentanecarboxamido group (a five-membered ring with a carboxamide group), a cyclopropyl group (a three-membered carbon ring), and a tetrazole group (a five-membered ring containing four nitrogen atoms and one carbon atom) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the phenyl ring might be introduced through a Friedel-Crafts acylation, the cyclopentanecarboxamido group might be added through an amide coupling reaction, and the tetrazole ring might be formed through a [2+3] cycloaddition .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The phenyl ring is planar due to the conjugation of the pi electrons, while the cyclopentanecarboxamido and cyclopropyl groups would add some three-dimensionality to the molecule. The tetrazole ring is also planar and would contribute to the polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The phenyl ring is relatively stable but can undergo electrophilic aromatic substitution reactions. The carboxamide group can participate in nucleophilic acyl substitution reactions, and the tetrazole ring can act as a nucleophile in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar groups (like the carboxamide and tetrazole) would likely make it soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure .Future Directions
Given the complexity of this molecule and the variety of functional groups present, it could be of interest in various fields such as medicinal chemistry, materials science, or synthetic chemistry. Further studies could explore its potential uses, its synthesis, and its physical and chemical properties .
Properties
IUPAC Name |
2-[4-(cyclopentanecarbonylamino)phenyl]-N-cyclopropyltetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c24-16(11-3-1-2-4-11)18-13-7-9-14(10-8-13)23-21-15(20-22-23)17(25)19-12-5-6-12/h7-12H,1-6H2,(H,18,24)(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTWDMJKIOYMBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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